Ergotoxine
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Overview
Description
Ergotoxine is a natural product found in Claviceps purpurea with data available.
Scientific Research Applications
Acetylcholine and Ergotoxine
Ergotoxine has been identified as an active principle in ergot, contributing to the therapeutic effects of the drug. It was isolated from ergot alongside other active principles like p-hydroxyphenylethylamine and iminazolylethylamine, which together account for the drug's physiological standardization (Ewins, 1914).
Influence on Endocrine System
Ergot alkaloids, including ergotoxine, influence pituitary hormone secretion. Ergotoxine was found to inhibit the deciduoma reaction in rats, suggesting it acts via the hypothalamus and pituitary to inhibit mammotrophin-luteotrophin secretion. This discovery opened new fields in ergot pharmacology (Fluckiger & Pozo, 1978).
Reflex Activity in Nervous System
Ergotoxine has been studied for its effects on reflex activity in the involuntary nervous system. It was observed to raise blood pressure due to peripheral vaso-constriction, and at higher doses, it paralyzes sympathetic vaso-constrictor fibres while leaving vaso-dilators active (Wright, 1930).
Historical Perspectives
Ergotoxine was first isolated by Barger and Dale and was initially considered a significant lead in understanding ergot's chemistry. However, it was later understood to be a mixture of different ergot alkaloids. This discovery was a part of significant advancements in ergot research, which also included the discovery of ergometrine (Lee, 2009).
Cardiovascular Actions
Ergotoxine has been confirmed to have a universal pressor effect on blood pressure in normotensive or spinal animals. This substance is more potent than previously thought and affects blood pressure significantly (Clark, Chu, & Aellig, 1978).
Interaction with Sympathetic Nervous System
The specific action of ergotoxine on the sympathetic nervous system was demonstrated through experiments. It was shown to counteract adrenalin in organs stimulated by the sympathetic and those inhibited by it, indicating a broad range of influence on the sympathetic nervous system (Rothlin, 1929).
properties
CAS RN |
8006-25-5 |
---|---|
Product Name |
Ergotoxine |
Molecular Formula |
C28H33N5O5 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R)-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C28H33N5O5/c1-15(2)27(26(36)33-14-23(34)32-9-5-8-22(32)28(33,37)38-27)30-25(35)17-10-19-18-6-4-7-20-24(18)16(12-29-20)11-21(19)31(3)13-17/h4,6-7,10,12,15,17,21-22,29,37H,5,8-9,11,13-14H2,1-3H3,(H,30,35)/t17-,21-,22+,27-,28+/m1/s1 |
InChI Key |
XLMJRFCCCWFQRE-SJRQCXNHSA-N |
Isomeric SMILES |
CC(C)[C@@]1(C(=O)N2CC(=O)N3CCC[C@H]3[C@@]2(O1)O)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |
SMILES |
CC(C)C1(C(=O)N2CC(=O)N3CCCC3C2(O1)O)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Canonical SMILES |
CC(C)C1(C(=O)N2CC(=O)N3CCCC3C2(O1)O)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Other CAS RN |
59630-30-7 8006-25-5 |
synonyms |
ergotoxin ergotoxine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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